3-Bromo-2,5-dichlorophenylboronic acid
Overview
Description
3-Bromo-2,5-dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2,5-dichlorophenylboronic acid are organic compounds involved in various chemical reactions. This compound is a boronic acid derivative, which are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling . In this process, the boron moiety of the boronic acid is transferred to a metal catalyst, typically palladium . This results in the formation of a new carbon-metal bond, enabling the subsequent coupling reaction .
Biochemical Pathways
The compound plays a significant role in various biochemical pathways, particularly in the formation of carbon-carbon bonds. It is involved in transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are crucial in the synthesis of complex organic molecules.
Pharmacokinetics
It’s worth noting that boronic acids and their derivatives are generally considered to have good stability and are readily prepared, making them attractive for use in various chemical reactions .
Result of Action
The result of the action of this compound is the formation of new organic compounds through carbon-carbon bond formation . For example, it has been used in the formal anti-Markovnikov hydromethylation of alkenes . The compound’s action can also lead to the synthesis of complex molecules, such as those found in pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,5-dichlorophenylboronic acid can be synthesized through various methods. One common approach involves the lithiation of 3-bromo-2,5-dichlorobenzene followed by the reaction with a boron-containing reagent such as trimethyl borate. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichlorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically between 50-100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-Bromo-2,5-dichlorophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenylboronic acid
- 2,5-Dichlorophenylboronic acid
- 3,5-Dibromophenylboronic acid
Uniqueness
3-Bromo-2,5-dichlorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in organic synthesis.
Biological Activity
3-Bromo-2,5-dichlorophenylboronic acid (BDCBA) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article explores the biological activity of BDCBA, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
BDCBA is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property underpins its biological activity, as it allows the compound to interact with various biomolecules.
Mechanisms of Biological Activity
- Enzyme Inhibition : BDCBA has been studied for its potential as an enzyme inhibitor. Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue. This mechanism is crucial for developing therapeutic agents targeting diseases such as cancer and bacterial infections .
- Anticancer Properties : Preliminary studies suggest that BDCBA may exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown promise in inhibiting specific cancer cell lines through mechanisms that involve the regulation of proteasome activity.
- Antimicrobial Activity : Boronic acids, including BDCBA, have demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds can disrupt biofilm formation and inhibit bacterial growth by targeting β-lactamases, enzymes that confer antibiotic resistance .
Table 1: Summary of Biological Activities of BDCBA
Case Study: Anticancer Effects
A study investigated the effects of BDCBA on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent. The compound was observed to induce apoptosis in treated cells, correlating with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, BDCBA was tested against biofilm-forming bacteria such as Staphylococcus aureus. The results showed that BDCBA effectively reduced biofilm density and bacterial viability, indicating its potential application in treating infections associated with biofilms .
Properties
IUPAC Name |
(3-bromo-2,5-dichlorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPASQAXQSYNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265044 | |
Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-17-3 | |
Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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